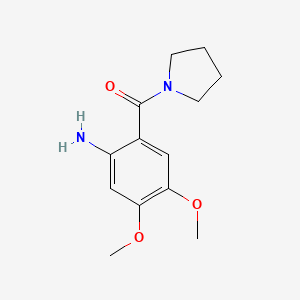

4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline

Description

Contextualization of Dimethoxy Aniline (B41778) Scaffolds in Modern Organic Synthesis

Dimethoxy aniline scaffolds are prevalent structural motifs in the field of organic synthesis, valued for their electronic properties and their role as versatile intermediates in the creation of more complex molecules. The methoxy (B1213986) groups, being electron-donating, activate the aniline ring, making it more susceptible to electrophilic substitution and influencing the regioselectivity of reactions. This characteristic is harnessed in the synthesis of a variety of compounds, including pharmaceuticals and functional materials.

For instance, dimethoxy aniline derivatives are key starting materials in the synthesis of biologically active compounds. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met, a protein implicated in the development of cancer. nih.gov The dimethoxy substitution pattern is crucial for the observed biological activity. Furthermore, substituted polyanilines, including those derived from dimethoxy aniline, are explored for their potential as processable conducting polymers with enhanced solubility and thermal stability. ias.ac.in

The versatility of the dimethoxy aniline scaffold is also evident in its use for preparing intermediates for dyes and pigments, such as 4-chloro-2,5-dimethoxyaniline (B1194742). google.com The synthesis of these scaffolds can be achieved through various methods, including the reduction of the corresponding nitrobenzene (B124822) derivatives. google.com

Table 1: Applications of Dimethoxy Aniline Scaffolds

| Application Area | Specific Example | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of c-Met inhibitors | nih.gov |

| Materials Science | Development of conducting polymers | ias.ac.in |

Chemical Significance of Pyrrolidine-1-carbonyl Moieties in Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of heterocyclic chemistry and drug discovery. nih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is highly advantageous in the design of new therapeutic agents. nih.gov The pyrrolidine scaffold is present in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. wikipedia.org

The incorporation of a carbonyl group at the 1-position of the pyrrolidine ring to form a pyrrolidine-1-carbonyl moiety further enhances its chemical utility. This amide linkage is a common feature in many biologically active compounds and provides a point for further chemical modification. Pyrrolidine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties. tandfonline.com

The synthesis of pyrrolidine-containing compounds is an active area of research, with methods such as 1,3-dipolar cycloadditions and multicomponent reactions being employed to create diverse molecular architectures. nih.govtandfonline.com The development of straightforward synthetic routes to substituted pyrrolidin-2-ones, which are structurally related to the pyrrolidine-1-carbonyl moiety, highlights the ongoing interest in this class of heterocycles for pharmacological applications. nih.govmdpi.com

Table 2: Biological Activities of Pyrrolidine Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | tandfonline.com |

| Antifungal | tandfonline.com |

| Anticancer | tandfonline.com |

| Antidiabetic | tandfonline.com |

Rationale for Advanced Academic Research on 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline

The rationale for investigating this compound stems from the synergistic potential of combining the favorable properties of both the dimethoxy aniline scaffold and the pyrrolidine-1-carbonyl moiety. The dimethoxy aniline portion of the molecule can be anticipated to confer specific electronic and conformational properties, potentially influencing its interaction with biological targets. The pyrrolidine ring, with its established role in medicinal chemistry, introduces a key structural element known to impart biological activity. nih.gov

Academic research into this specific compound would likely be driven by the hypothesis that the unique combination of these two moieties could lead to novel compounds with interesting pharmacological profiles. The aniline nitrogen and the carbonyl group provide sites for hydrogen bonding, while the aromatic ring and the pyrrolidine can engage in various other non-covalent interactions. These features are critical for molecular recognition processes in biological systems.

Overview of Current Research Trajectories and Scholarly Objectives Pertaining to the Compound

While specific research trajectories for this compound are not extensively documented in publicly available literature, suggesting it may be a novel or underexplored compound, scholarly objectives can be inferred based on the study of related structures.

A primary objective would be the development of efficient and scalable synthetic routes to this compound and its analogues. This would enable a systematic exploration of its chemical and biological properties. Subsequent research would likely focus on:

Pharmacological Screening: Investigating the compound's activity against a range of biological targets, guided by the known activities of dimethoxy aniline and pyrrolidine derivatives. This could include screening for anticancer, antimicrobial, or enzyme inhibitory activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds with variations in the substitution pattern on the aniline ring and the pyrrolidine moiety to understand how structural modifications impact biological activity.

Materials Science Applications: Exploring the potential of this compound as a monomer or building block for the synthesis of novel polymers with tailored electronic or optical properties, drawing inspiration from research on poly(2,5-dimethoxyaniline). ias.ac.in

In essence, the study of this compound represents a logical progression in the exploration of chemical space, leveraging well-established structural motifs to create new molecules with potentially valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-7-9(10(14)8-12(11)18-2)13(16)15-5-3-4-6-15/h7-8H,3-6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOWOJWWFJNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N2CCCC2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212802 | |

| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926232-11-3 | |

| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926232-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxy 2 Pyrrolidine 1 Carbonyl Aniline

Retrosynthetic Analysis of the 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline Structure

A retrosynthetic analysis of the target molecule identifies the amide linkage as the most logical point for disconnection. This C-N bond cleavage simplifies the structure into two primary synthons: a nucleophilic aniline (B41778) derivative and an electrophilic pyrrolidine (B122466) carbonyl derivative.

This leads to two plausible forward-synthetic strategies:

Amide coupling: This approach involves the reaction of a 2-amino-4,5-dimethoxybenzoic acid precursor with pyrrolidine, facilitated by a suitable coupling agent.

Acylation of aniline: This strategy involves the direct acylation of 4,5-dimethoxy-2-nitroaniline (B30426) with an activated pyrrolidine species, such as pyrrolidine-1-carbonyl chloride, followed by the reduction of the nitro group.

The first approach is often preferred as it avoids potential side reactions and the need to handle highly reactive acyl chlorides in the presence of an unprotected aniline.

Synthetic Pathways to the 4,5-Dimethoxy-2-amino Phenyl Precursor

The synthesis of the 4,5-dimethoxy-2-amino phenyl precursor is a critical phase, typically commencing from commercially available dimethoxybenzene derivatives. The introduction of the amino group is strategically accomplished via the reduction of a nitro intermediate.

The key intermediate for the aniline portion of the molecule is 4,5-Dimethoxy-2-nitrobenzoic acid. This compound is generally prepared through the nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.comguidechem.comsigmaaldrich.com The reaction conditions for this electrophilic aromatic substitution must be carefully controlled to achieve selective nitration at the C2 position, which is activated by the two methoxy (B1213986) groups and directed by the carboxylic acid group.

| Starting Material | Reagents | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzoic acid | Nitric acid (20%) | Ice-bath, then 60°C for 6 h | 77% | chemicalbook.com |

| 3,4-Dimethoxybenzoic acid | Nitric acid (65%), Acetic acid | Micro-channel reactor, 70°C | 85.1% | guidechem.com |

| 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide, Acetic acid | Methanol/Water, ~50°C | 93% | chemicalbook.comchemicalbook.com |

Another crucial intermediate is 4,5-dimethoxy-2-nitroaniline, which can be used in an alternative synthetic route. biosynth.commyskinrecipes.com This compound serves as a precursor where the amino group is already present, simplifying the final steps. myskinrecipes.com

The conversion of the nitro group in 4,5-dimethoxy-2-nitrobenzoic acid or 4,5-dimethoxy-2-nitroaniline to the corresponding amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This method is known for its high efficiency and clean reaction profiles.

Alternatively, chemical reduction methods offer a viable option. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) powder in acidic media, are effective for this transformation. The choice of reduction method can depend on the substrate's functional group tolerance and the desired scale of the reaction. The reduction of nitroanilines is a well-documented process, with various catalytic systems available to produce the corresponding phenylenediamines. nih.gov These established protocols are directly applicable to the dimethoxy-substituted nitroaromatic precursors required for this synthesis.

Synthesis and Functionalization of Pyrrolidine Derivatives for Carbonyl Linkage

The pyrrolidine fragment provides the second key component for the final molecule. Its incorporation into the target structure requires either its activation for reaction with the aniline or its direct use in a coupling reaction with the benzoic acid precursor.

To facilitate the amide bond formation, two primary strategies are employed. The first involves the direct coupling of 2-amino-4,5-dimethoxybenzoic acid with pyrrolidine. This reaction is typically mediated by peptide coupling reagents. A common and effective combination includes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide (B86325) activator, 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, and a base such as N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP). nih.gov This one-pot procedure is highly efficient for forming amide bonds, even with electron-deficient amines. nih.gov

The second strategy involves the acylation of 4,5-dimethoxyaniline with an activated pyrrolidine derivative. A common reagent for this purpose is pyrrolidine-1-carbonyl chloride. sigmaaldrich.com This acyl chloride can be prepared from pyrrolidine and phosgene (B1210022) or a phosgene equivalent. The reaction with the aniline would then yield the desired amide product.

While the target compound, this compound, is achiral, the synthesis of chiral derivatives is a significant area of research, particularly for pharmaceutical applications. mdpi.comnih.gov Stereoselective synthesis of pyrrolidine moieties often begins with readily available chiral starting materials from the "chiral pool."

L-proline and 4-hydroxy-L-proline are common and versatile precursors for the synthesis of a wide array of enantiomerically pure pyrrolidine derivatives. mdpi.comnih.gov These starting materials can be chemically modified through various reactions without affecting the stereocenter. For instance, the carboxylic acid of proline can be reduced to an alcohol (prolinol), which serves as a key intermediate for further functionalization. mdpi.com

Other advanced strategies for stereoselective pyrrolidine synthesis include:

Asymmetric Cycloaddition Reactions: researchgate.net Diastereoselective or enantioselective cycloadditions, such as [3+2] cycloadditions of azomethine ylides, can construct the pyrrolidine ring with high stereocontrol.

Intramolecular Cyclization: The cyclization of acyclic precursors containing a chiral element can lead to the formation of optically active pyrrolidines. mdpi.com

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of pyrrole (B145914) or other unsaturated precursors using chiral catalysts can provide access to enantiomerically enriched pyrrolidines.

| Method | Precursor Type | Key Transformation | Typical Starting Material | Reference |

| Chiral Pool Synthesis | Cyclic | Functional group manipulation | L-Proline, 4-Hydroxyproline | mdpi.comnih.gov |

| Asymmetric Cyclization | Acyclic | Intramolecular nucleophilic attack | Chiral amino alcohols/alkenes | mdpi.com |

| Catalytic Hydrogenation | Unsaturated Heterocycle | Asymmetric reduction of C=C bond | Substituted pyrroles | mdpi.com |

| Donor-Acceptor Cyclopropanes | Acyclic | Ring-opening and cyclization | Cyclopropane dicarboxylates | mdpi.comnih.govnih.gov |

These stereoselective methods provide the tools to synthesize a diverse range of chiral pyrrolidine building blocks, which can then be incorporated to produce chiral analogs of the target compound.

Amide Bond Formation Reactions for this compound Assembly

The crucial step in the assembly of the target molecule is the formation of the amide bond between a 4,5-dimethoxy-2-substituted benzoic acid and pyrrolidine. This transformation can be achieved through several methodologies, which can be broadly categorized into direct amidation techniques and the use of activated carboxylic acid derivatives. A common synthetic route involves the initial coupling of 4,5-dimethoxy-2-nitrobenzoic acid with pyrrolidine, followed by the reduction of the nitro group.

Direct amidation involves the use of coupling reagents that facilitate the reaction between a carboxylic acid and an amine in a one-pot procedure. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. For the synthesis of the intermediate, 4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)nitrobenzene, several common coupling reagents can be employed.

Commonly used peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are effective. nih.govgoogle.com The use of EDC is often preferred for easier purification, as the urea (B33335) byproduct is water-soluble. nih.gov Another highly efficient reagent is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for its high coupling efficiency and fast reaction rates, especially for sterically hindered substrates. highfine.comwikipedia.org

The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used. wikipedia.orgpeptide.com A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Table 1: Comparison of Common Direct Amidation Reagents

| Reagent/System | Typical Solvent | Typical Base | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| EDC/HOBt | DMF, DCM | DIPEA, TEA | Water-soluble urea byproduct, good yields. nih.gov | Can be sluggish for some substrates. nih.gov |

| HATU | DMF | DIPEA | High efficiency, fast reaction rates, good for hindered substrates. highfine.comwikipedia.org | Higher cost compared to carbodiimides. |

| PyBOP | DMF, DCM | DIPEA | Avoids formation of carcinogenic HMPA, good yields. | Can be more expensive. |

| T3P | Ethyl Acetate, THF | Pyridine | Water-soluble byproducts, scalable. | May require specific base for low epimerization. |

An alternative to direct amidation is the conversion of the carboxylic acid to a more reactive derivative, which then readily reacts with the amine. A classic and effective method is the conversion of the carboxylic acid to an acyl chloride. For the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, the use of thionyl chloride (SOCl₂) to convert the corresponding carboxylic acid to its acyl chloride has been reported. nih.gov This highly reactive intermediate can then be treated with pyrrolidine, often in the presence of a base to scavenge the HCl byproduct, to form the desired amide. nih.gov

This two-step, one-pot amidation is a robust method. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane at controlled temperatures. The formation of the acyl chloride is usually performed at low temperatures, after which the amine is added.

Another approach involves the formation of mixed anhydrides. For instance, isobutyl chloroformate can be used to activate the carboxylic acid, forming a mixed anhydride (B1165640) that subsequently reacts with the amine.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the desired amide intermediate and the final product. Key parameters that are typically optimized include the choice of coupling reagent, solvent, base, reaction temperature, and stoichiometry of the reactants.

For direct amidation reactions, a systematic investigation of different coupling reagents (e.g., EDC/HOBt vs. HATU) and bases can significantly impact the outcome. For instance, in the coupling of electron-deficient anilines, a combination of EDC and DMAP with a catalytic amount of HOBt has been shown to give good to excellent yields. nih.gov The reaction temperature is another critical factor; while many couplings proceed at room temperature, gentle heating may be required for less reactive substrates.

Following the amide formation, the next crucial step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and clean method for this transformation. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel. wikipedia.org The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. It is important to choose a catalyst and conditions that selectively reduce the nitro group without affecting the amide functionality. magtech.com.cn Other reducing agents like iron powder in acidic media or sodium hydrosulfite can also be employed. wikipedia.org

Isolation and purification of the final product, this compound, typically involves a series of workup procedures. After the reaction is complete, standard aqueous workup is often performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with dilute acid to remove any residual base, followed by a wash with a basic solution like sodium bicarbonate to remove unreacted carboxylic acid, and finally a brine wash. reddit.com

Purification of the crude product is often achieved through crystallization or column chromatography. google.com The choice of solvent for crystallization is critical and can be determined through screening various solvents and solvent mixtures to find conditions that provide high recovery of the pure product.

Table 2: Typical Parameters for Optimization and Purification

| Stage | Parameters to Optimize | Common Techniques/Reagents | Desired Outcome |

|---|---|---|---|

| Amide Coupling | Reagent, Solvent, Base, Temperature, Stoichiometry | EDC/HOBt, HATU, SOCl₂, DMF, DCM, DIPEA, TEA | High conversion to amide, minimal side products. |

| Nitro Reduction | Catalyst, Solvent, Hydrogen Pressure, Temperature | Pd/C, Raney Ni, Fe/HCl, Ethanol, Methanol | Selective reduction of nitro group, preservation of amide bond. |

| Workup | Aqueous Washes | Dilute HCl, NaHCO₃ solution, Brine | Removal of water-soluble impurities. |

| Purification | Crystallization, Column Chromatography | Ethanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures | High purity of the final product. |

Considerations for Scalable Synthesis and Process Chemistry

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of several process chemistry principles. These include cost-effectiveness, safety, environmental impact (green chemistry), and the robustness and reproducibility of the process.

For the amide bond formation step, the choice of coupling reagent is a major consideration. While reagents like HATU are highly effective, their cost may be prohibitive for large-scale production. In such cases, more economical alternatives like carbodiimides (e.g., EDC) or the acyl chloride method might be preferred. The use of reagents like T3P (n-propanephosphonic acid anhydride) is also advantageous on a larger scale due to its efficiency and the formation of water-soluble byproducts, which simplifies purification.

The reduction of the nitro group via catalytic hydrogenation is generally a scalable and clean process. However, handling hydrogen gas on a large scale requires specialized equipment and strict safety protocols. The choice of catalyst and its loading are critical for ensuring a complete and efficient reaction while minimizing costs. Catalyst recovery and reuse are also important aspects of a sustainable process.

Workup and purification procedures must also be adapted for scale-up. Extractive workups with large volumes of organic solvents should be minimized where possible. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and environmentally friendly than chromatography. Developing a robust crystallization process that consistently yields the product with the desired purity and physical form is a key aspect of process development.

Process safety is paramount. A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary. For example, the reduction of nitro compounds can be highly exothermic and requires careful temperature control to prevent runaway reactions. The use of flammable solvents and hydrogen gas also necessitates appropriate engineering controls and safety procedures.

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, or HMBC) for 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline have not been reported in the searched literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Experimentally determined Fourier-Transform Infrared (FTIR) and Raman spectroscopic data, including tables of vibrational frequencies and their assignments to specific functional groups (e.g., N-H stretch of the aniline (B41778), C=O stretch of the amide, C-O stretches of the methoxy (B1213986) groups, or aromatic C-H bends), are not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

While the exact mass of the compound can be calculated from its formula (C₁₃H₁₈N₂O₃, Exact Mass: 250.1317 g/mol ), detailed experimental High-Resolution Mass Spectrometry (HRMS) data, including accurate mass measurements and an analysis of its fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI), have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There are no available UV-Vis absorption spectra for this compound. Consequently, data regarding its maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the analysis of its electronic transitions and chromophores cannot be provided.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and its Crystalline Analogues

A search of crystallographic databases reveals no deposited crystal structures for this compound or any closely related crystalline analogues.

Determination of Molecular Conformation and Bond Parameters

Without SCXRD data, it is not possible to provide an experimentally determined account of the molecule's three-dimensional conformation, bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Supramolecular Interactions

As no crystal structure has been reported, an analysis of the crystal packing, including a discussion of intermolecular forces such as hydrogen bonding, π-π stacking, or van der Waals interactions that dictate the supramolecular architecture, cannot be conducted.

Due to the absence of these specific research findings, the generation of an article that adheres to the user's strict requirements for detailed, data-driven content focused solely on this compound is not feasible.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a critical analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which are then compared against the theoretical values derived from the compound's molecular formula. This comparison serves as a fundamental verification of the compound's stoichiometric purity.

For this compound, the molecular formula is C₁₃H₁₈N₂O₃, with a corresponding molecular weight of 250.30 g/mol . Based on this information, the theoretical elemental composition has been calculated.

Theoretical Elemental Composition

The expected mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are presented in the table below. These values are the benchmark against which experimental results would be compared to ascertain the purity of a synthesized sample.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 62.38 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 7.26 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.20 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.17 |

| Total | 250.33 | 100.00 |

Experimental Data and Interpretation

A hypothetical experimental result might look as follows:

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon | 62.38 | 62.35 | -0.03 |

| Hydrogen | 7.26 | 7.29 | +0.03 |

| Nitrogen | 11.20 | 11.18 | -0.02 |

In this hypothetical scenario, the close correlation between the theoretical and "found" values, typically within a ±0.4% deviation, would strongly indicate a high degree of purity and confirm the stoichiometric composition of the synthesized this compound.

Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the three-dimensional arrangement of atoms in a molecule. A DFT study of 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline would begin with geometry optimization to determine its most stable structure. This process involves finding the arrangement of atoms that corresponds to the lowest energy state.

Furthermore, due to the presence of flexible single bonds, the molecule can exist in various spatial arrangements known as conformational isomers. DFT calculations can be used to identify these different conformers and to calculate their relative energies, thus predicting the most likely shapes the molecule will adopt.

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | Data not available | ||

| C=O (amide) | Data not available | ||

| C-N-C (amide) | Data not available | ||

| O=C-N (amide) | Data not available | ||

| C-C-N-C (amide torsion) |

This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available in published literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the kind of data that a frontier molecular orbital analysis would yield. Such data is currently unavailable for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the oxygen atoms of the methoxy (B1213986) and carbonyl groups, and the nitrogen of the aniline (B41778) group.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are often performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would provide insights into its conformational flexibility and how it interacts with solvent molecules. This information is crucial for understanding its behavior in biological systems.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also be used to predict various spectroscopic properties of a molecule. For instance, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance onto the Hirshfeld surface, it is possible to identify the types of interactions that are most important for holding the crystal together, such as hydrogen bonds and van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

This table represents the type of quantitative data obtained from a Hirshfeld surface analysis. No such analysis has been published for this compound.

Mechanistic Pathways and Chemical Reactivity Studies

Investigations into Nucleophilic Aromatic Substitution Mechanisms on Related Dimethoxy Anilines

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for aryl compounds. Unlike typical SN2 reactions, SNAr on an aromatic ring is a multi-step process. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer complex. libretexts.orglibretexts.org

However, recent studies have identified a growing class of SNAr reactions that proceed through a concerted mechanism (cSNAr), particularly on rings that lack significant activation by electron-withdrawing substituents. nih.gov In the context of dimethoxy anilines, the two methoxy (B1213986) groups are electron-donating, which would traditionally disfavor a classical SNAr mechanism by destabilizing the negatively charged intermediate. Nevertheless, substitutions can occur. For instance, studies on related dimethoxy-substituted pyridines have shown that iterative diamination can be achieved, suggesting that concerted pathways might be operative. nih.gov In these concerted mechanisms, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, avoiding a high-energy anionic intermediate. The specific mechanism for a dimethoxy aniline (B41778) derivative would depend on the nature of the leaving group, the nucleophile, and the reaction conditions.

Study of Amide and Aniline Moiety Reactivity in Diverse Chemical Environments

The 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline molecule contains two key functional groups: an aniline and a tertiary amide. Each exhibits distinct reactivity.

Aniline Moiety: The amino group (-NH₂) on the aniline ring is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This high reactivity is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its nucleophilicity. chemistrysteps.com However, this high reactivity can also lead to over-reaction, such as polyhalogenation, and decomposition under strong oxidizing or nitrating conditions. libretexts.org To control the reactivity, the amino group is often protected by acetylation, which attenuates its activating influence. libretexts.org The aniline moiety can also act as a nucleophile itself in reactions like acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates in organic synthesis. chemistrysteps.comslideshare.net

Amide Moiety: The pyrrolidine-1-carbonyl group is a tertiary amide. Amides are generally less reactive than other carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orglibretexts.org This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which creates a resonance structure with a C-N double bond and reduces the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov Despite this, amides undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orgchemistryguru.com.sg They can also be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine. libretexts.orgchemistryguru.com.sg The planarity of the amide group is crucial for this resonance stabilization. nih.gov

In competitive reactions, the relative nucleophilicity of the aniline and other amines can be influenced by the reaction conditions. For instance, studies have shown that in certain competitive acylation reactions, aniline can react preferentially over more basic aliphatic amines, a selectivity that can be influenced by the solvent and additives like phosphate ions. researchgate.net

Examination of Electrochemical Oxidation Mechanisms of Aniline and Amide Derivatives

The electrochemical oxidation of amines and amides provides an alternative to conventional chemical transformations for synthesizing and modifying molecules. nih.govresearchgate.netnih.gov

Aniline Derivatives: The electrochemical oxidation of aniline and its derivatives has been extensively researched. nih.gov The process is highly dependent on the acidity of the medium and the electrode material. The oxidation of aniline typically begins with the formation of a radical cation, which can then undergo various coupling reactions, often leading to the formation of polymers like polyaniline. researchgate.net The presence of substituents on the aromatic ring, such as the dimethoxy groups in the title compound, influences the oxidation potential and the nature of the resulting products. These electron-donating groups generally make the aniline easier to oxidize.

Amide Derivatives: The electrochemical oxidation of amides has also been investigated. researchgate.netoreilly.com The mechanism can involve the cleavage of different bonds within the amide structure. For N-aryl amides, anodic oxidation can lead to cleavage of the bond between the benzylic carbon and the carbonyl group, the carbonyl-nitrogen bond, or the nitrogen-aryl bond. researchgate.net The selectivity of this cleavage is highly dependent on the nature of the substituents present. Electron-donating groups on the aryl ring tend to favor N-aryl bond cleavage. researchgate.net The oxidation of amides can be a route to generate N-acyliminium ions, which are useful intermediates in synthesis.

A review of the electrochemical oxidation of various amines and amides highlights that the mechanisms can be complex but can be simplified to understand the possible pathways. nih.gov The potential at which these compounds are oxidized depends on their specific structure. nih.gov

Kinetic Analysis of Key Transformation Steps Involving the this compound Scaffold

Kinetic studies on the reactions of aniline derivatives often focus on their role as nucleophiles or their reactions with radicals. For example, the reaction of aniline with aldehydes to form Schiff base intermediates is a key step in nucleophilic catalysis. rsc.org Kinetic analysis of acylhydrazone formation catalyzed by p-substituted anilines showed an unexpected second-order character in the aldehyde, with the observed reaction rate constants depending on the electronic nature of the aniline substituent. rsc.org

Computational studies have been employed to determine the kinetics of reactions involving aniline derivatives. For instance, the reaction between 4-methyl aniline and hydroxyl radicals was studied, and the total rate coefficient was calculated over a wide temperature range using transition state theory. mdpi.com Such studies reveal that the most favorable reaction pathway is often the abstraction of a hydrogen atom from the amino group. mdpi.comnih.gov

The table below presents estimated reaction rate constants for the reaction between an aldehyde and various p-substituted anilines, illustrating the influence of substituents on reaction kinetics.

| Aniline Substituent (R) | Reaction with Aldehyde (kobs in M-2 s-1) | Subsequent Reaction with Acylhydrazide (kobs in M-2 s-1) |

| H | 0.0030 ± 0.0026 | 0.5795 ± 0.3887 |

| Me | 0.0107 ± 0.0020 | 0.0686 ± 0.0476 |

| OMe | 0.0365 ± 0.0093 | 0.0521 ± 0.0252 |

| Br | 0.0006 ± 0.0013 | Not Determined |

| Data derived from a study on aniline-catalyzed acylhydrazone exchange. rsc.org |

Role of this compound Derivatives in Organocatalysis and Other Catalytic Systems

The pyrrolidine (B122466) scaffold is a privileged motif in organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. beilstein-journals.orgnih.gov Chiral pyrrolidine derivatives have proven to be highly effective catalysts for a wide range of asymmetric transformations, operating through aminocatalysis. beilstein-journals.orgmdpi.com

The catalytic cycle typically involves the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. These intermediates then react with other substrates in a stereocontrolled manner. Diarylprolinol silyl ethers, a well-known class of pyrrolidine-based organocatalysts, are extremely efficient in various transformations. nih.gov

Derivatives of this compound, if modified to possess a secondary amine within the pyrrolidine ring or elsewhere, could potentially function as organocatalysts. The bulky and electronically rich dimethoxy-anilide portion of the molecule could create a specific steric and electronic environment around the catalytic center, influencing the enantioselectivity and diastereoselectivity of the catalyzed reaction. beilstein-journals.org For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes and ketones to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.orgresearchgate.net The efficiency of these catalysts is often tuned by modifying the substituents on the pyrrolidine ring.

Aniline derivatives themselves can act as nucleophilic catalysts, for instance, in speeding up hydrazone formation and exchange under physiological conditions. rsc.org They react with aldehydes to form a more reactive Schiff base intermediate. rsc.org

Exploration of Reaction Intermediates and Transition State Structures

Understanding the structure of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. anu.edu.au

Reaction Intermediates:

Meisenheimer Complex: In the context of nucleophilic aromatic substitution on the aniline ring, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. chemistrysteps.com Its stability is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups. libretexts.org

Tetrahedral Intermediate: Reactions at the amide carbonyl, such as hydrolysis, proceed through a tetrahedral intermediate. libretexts.orgnih.gov In basic hydrolysis, a hydroxide ion adds to the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org In hydride reduction, the addition of a hydride ion similarly forms a tetrahedral intermediate, which then undergoes further reaction. libretexts.org

Enamine/Iminium Ion: In potential organocatalytic applications involving the pyrrolidine moiety (if it were a secondary amine), enamine and iminium ion intermediates would be central to the catalytic cycle, providing the nucleophilic and electrophilic activation of substrates, respectively. beilstein-journals.org

Transition State Structures: Computational chemistry is a powerful tool for studying the geometry and energy of transition states. nih.gov

Amide Hydrolysis: For the base-catalyzed hydrolysis of amides, theoretical studies have characterized the transition state structures for the formation of the tetrahedral intermediate. The calculations show that solvent water molecules play a key role in stabilizing the transition state through hydrogen bonding. The free energy barriers calculated using these models are in good agreement with experimental values. nih.gov

Aniline Reactions: Computational studies on the reaction of aniline derivatives with radicals have been used to locate transition states for both hydrogen abstraction and radical addition pathways, allowing for the determination of the most favorable reaction channels. mdpi.com

Cycloadditions: In the broader context of organic reactions, distortion/interaction analysis has been used to understand transition states in reactions like Diels-Alder cycloadditions, providing insights that lead to the development of more reactive bioorthogonal reactants. nih.gov

The table below shows a comparison of calculated and experimental free energy barriers for the base-catalyzed hydrolysis of different amides, highlighting the accuracy of computational models in predicting transition state energies.

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |

| Data from a computational study on transition state structures. nih.gov |

Synthesis and Structural Elucidation of Analogues and Derivatives

Systematic Modification of the Dimethoxy-Substituted Phenyl Ring

The 4,5-dimethoxy substitution pattern on the phenyl ring is a key feature of the parent compound. Altering this substitution can provide valuable insights into the electronic and steric requirements for biological activity.

The synthesis of positional isomers, such as the 2,3-dimethoxy and 3,4-dimethoxy analogues, can be achieved through established methods of amide bond formation. The general synthetic route would involve the coupling of the appropriately substituted anthranilic acid with pyrrolidine (B122466). For instance, 2,3-dimethoxyanthranilic acid or 3,4-dimethoxyanthranilic acid can be activated and reacted with pyrrolidine to yield the corresponding positional isomers.

Furthermore, the nature of the alkoxy groups can be varied. Synthesis of analogues with different alkoxy groups, such as diethoxy or dibenzyloxy substituents, would follow a similar synthetic strategy, starting from the corresponding dialkoxy-substituted anthranilic acids. These variations allow for the investigation of the influence of the size and lipophilicity of the alkoxy substituents on the molecule's properties.

Table 1: Examples of Positional and Alkoxy Analogues

| Compound Name | Phenyl Ring Substitution | Amine Moiety |

|---|---|---|

| 2,3-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | 2,3-Dimethoxy | Pyrrolidine |

| 3,4-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | 3,4-Dimethoxy | Pyrrolidine |

| 4,5-Diethoxy-2-(pyrrolidine-1-carbonyl)aniline | 4,5-Diethoxy | Pyrrolidine |

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties and metabolic stability of the molecule. Halogenation of the 4,5-dimethoxy-2-aminobenzamide core can be achieved through electrophilic aromatic substitution reactions. For instance, direct bromination or chlorination of the parent compound could potentially occur at the positions ortho or para to the activating amino and methoxy (B1213986) groups. A process for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) has been described, which could serve as a precursor for the synthesis of halogenated analogues. google.com The synthesis of 6-halo-substituted analogues, for example, could provide insights into the steric tolerance at this position. nih.govnih.gov

Other functional groups, such as nitro, amino, or alkyl groups, can be introduced using standard synthetic methodologies. For example, nitration of the benzene (B151609) ring, followed by reduction, could yield an additional amino substituent. Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, further diversifying the chemical space around the core structure. The synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide via ortho-acylation demonstrates the feasibility of introducing acyl groups onto a dimethoxy-substituted phenyl ring. nih.gov

Table 2: Examples of Phenyl Ring Functionalized Analogues

| Compound Name | Phenyl Ring Substitution | Amine Moiety |

|---|---|---|

| 6-Bromo-4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | 4,5-Dimethoxy, 6-Bromo | Pyrrolidine |

| 3-Nitro-4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | 4,5-Dimethoxy, 3-Nitro | Pyrrolidine |

| 6-Amino-4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | 4,5-Dimethoxy, 6-Amino | Pyrrolidine |

Structural Variations within the Pyrrolidine-1-carbonyl Moiety

Modification of the pyrrolidine ring offers another avenue for exploring the structural requirements of the molecule.

The synthesis of analogues with different cyclic amine moieties, such as piperidine (B6355638) or azetidine (B1206935), can be accomplished by reacting 4,5-dimethoxyanthranilic acid with the corresponding cyclic amine. The use of piperidine would result in a six-membered ring analogue, while azetidine would yield a four-membered ring variant. These modifications would alter the conformation and basicity of the cyclic amine portion of the molecule. The synthesis of aminoethyl-substituted piperidine derivatives has been reported as a versatile scaffold. nih.gov Similarly, the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide (B123467) showcases the incorporation of a three-membered aziridine (B145994) ring into a benzamide (B126) structure. nih.gov

Table 3: Examples of Cyclic Amine Ring Size Analogues

| Compound Name | Phenyl Ring Substitution | Amine Moiety |

|---|---|---|

| 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline | 4,5-Dimethoxy | Piperidine |

Introducing substituents onto the pyrrolidine ring can create chiral centers and explore specific interactions within a biological target. Substituted pyrrolidines can be synthesized from chiral starting materials like proline or through stereoselective synthetic routes. For example, using a substituted pyrrolidine, such as 3-hydroxypyrrolidine or 2-methylpyrrolidine, in the amide coupling reaction with 4,5-dimethoxyanthranilic acid would yield the corresponding substituted analogues. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines provides a route to various substituted pyrrolidinones which could be further modified. nih.govnih.govmdpi.com Additionally, methods for the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have been described, indicating the feasibility of substitutions at the 4-position of the pyrrolidine ring. researchgate.net

Table 4: Examples of Substituted Pyrrolidine Analogues

| Compound Name | Phenyl Ring Substitution | Amine Moiety |

|---|---|---|

| 4,5-Dimethoxy-2-((3-hydroxy)pyrrolidine-1-carbonyl)aniline | 4,5-Dimethoxy | 3-Hydroxypyrrolidine |

| 4,5-Dimethoxy-2-((2-methyl)pyrrolidine-1-carbonyl)aniline | 4,5-Dimethoxy | 2-Methylpyrrolidine |

Synthesis of Polycyclic Systems Incorporating the 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline Core

The ortho-amino benzamide functionality of the core structure is a versatile precursor for the synthesis of various fused heterocyclic systems.

One of the most common applications of 2-aminobenzamides is in the synthesis of quinazolinones. Treatment of this compound with an appropriate one-carbon synthon, such as an aldehyde or orthoester, under acidic or thermal conditions, could lead to the formation of a dimethoxy-substituted pyrrolidinyl-quinazoline. A one-pot, two-step cascade synthesis of quinazolinotriazolobenzodiazepines has been developed, highlighting the utility of 2-aminobenzamides in constructing complex polycyclic systems. nih.gov Another approach involves the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to afford pyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov

Furthermore, the core structure could be a precursor for the synthesis of benzodiazepines. Reaction with an α-haloketone followed by cyclization is a common route to 1,4-benzodiazepines. wum.edu.plgoogle.com The synthesis of 2,3-benzodiazepines has also been reported through a one-pot two-step phosphate-assisted acylation–hydrazine cyclization. rsc.org

Another class of polycyclic compounds that could be accessed are acridones. Condensation of the anthranilic acid precursor with a suitable phenol (B47542) derivative can lead to the formation of the tricyclic acridone (B373769) skeleton. nih.govacs.orgresearchgate.net The synthesis of acridone-based phenolic compounds has been explored for their biological activities. juniperpublishers.com

Table 5: Examples of Potential Polycyclic Systems

| Polycyclic System | Synthetic Precursor | Key Reaction |

|---|---|---|

| Quinazolinone | This compound | Condensation with an aldehyde/orthoester |

| Benzodiazepine | This compound | Reaction with an α-haloketone and cyclization |

| Acridone | 4,5-Dimethoxyanthranilic acid | Condensation with a phenol derivative |

Lack of Specific Research Data on Stereochemical Control in the Synthesis of Chiral Derivatives of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the stereochemical control in the synthesis of chiral derivatives of the compound this compound. The synthesis of chiral derivatives implies the introduction of one or more stereocenters in a controlled manner to produce specific stereoisomers (enantiomers or diastereomers). Methodologies to achieve this, such as the use of chiral auxiliaries, asymmetric catalysts, or chiral starting materials, have not been documented for this particular molecule.

While general principles of asymmetric synthesis are well-established for related structures, such as substituted pyrrolidines, the absence of direct research on this compound prevents a detailed and scientifically accurate discussion as requested. Consequently, it is not possible to provide specific research findings or data tables on yields, diastereomeric excess (d.e.), or enantiomeric excess (e.e.) for its chiral derivatives.

Therefore, the section on "Stereochemical Control in the Synthesis of Chiral Derivatives" cannot be completed at this time due to the lack of specific scientific literature on the subject.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The primary amine of the aniline (B41778) moiety in 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline makes it an ideal candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-aminoacyl amide derivative. rsc.orgbeilstein-journals.orgyoutube.com When this compound is used as the amine component, it can generate highly complex, peptide-like structures with significant molecular diversity. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the isocyanide and the carboxylate anion. beilstein-journals.orgyoutube.com

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganicreactions.orgorganic-chemistry.org While the classic Passerini reaction does not involve an amine, variations of this reaction can incorporate aniline derivatives, expanding its synthetic utility. wikipedia.orgslideshare.net The nucleophilic character of the aniline nitrogen in the target compound allows it to participate in related transformations, leading to diverse molecular scaffolds.

| Reaction Type | Reactants | Potential Product Core Structure |

| Ugi Reaction | This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | α-Acylamino-amide with a substituted aniline backbone |

| Passerini-type Reaction | This compound, Carbonyl Compound, Carboxylic Acid, Isocyanide | Complex amide structures through variations of the classical Passerini pathway |

Development as a Precursor for Complex Heterocyclic Architectures

The ortho-disubstituted pattern of the aniline ring, featuring an amino group and an amide side chain, positions this compound as a prime precursor for the synthesis of fused heterocyclic systems. The 2-aminobenzamide (B116534) core is a well-established starting point for various pharmacologically relevant heterocycles, such as quinazolinones. researchgate.netnih.gov

Through condensation with aldehydes or ketones, the compound can undergo cyclization to form dihydroquinazolinone derivatives. Furthermore, the electron-donating methoxy (B1213986) groups on the aromatic ring enhance its nucleophilicity, facilitating intramolecular electrophilic substitution reactions like the Bischler-Napieralski or Pictet-Spengler type cyclizations. nrochemistry.comjk-sci.comwikipedia.orgjk-sci.com

Bischler-Napieralski Reaction: This reaction typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines using a dehydrating agent. nrochemistry.comwikipedia.orgorganic-chemistry.org Analogous intramolecular cyclization of an appropriately modified derivative of this compound could lead to novel fused heterocyclic systems, driven by the activated aromatic ring. jk-sci.comnih.gov

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to generate a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comnih.gov While the parent compound is not a β-arylethylamine, its derivatives can be designed to undergo this powerful ring-forming reaction, leveraging the activated benzene (B151609) ring for efficient cyclization under mild conditions. jk-sci.comnih.gov

| Cyclization Strategy | Co-reactant | Resulting Heterocyclic Core |

| Condensation/Cyclization | Aldehydes/Ketones | Dihydroquinazolinones |

| Bischler-Napieralski type | Dehydrating agent (e.g., POCl₃) | Fused Isoquinoline-like systems |

| Pictet-Spengler type | Aldehydes/Ketones (on a modified substrate) | Tetrahydroisoquinoline derivatives |

Exploration as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecule possesses multiple potential coordination sites, making it an interesting ligand for creating metal complexes. nih.gov The potential donor atoms include the nitrogen of the aniline group, the oxygen of the amide carbonyl, and the nitrogen of the pyrrolidine (B122466) ring. This multidentate character allows it to form stable chelate rings with various metal ions. The specific coordination mode would depend on the metal ion's size, charge, and preferred geometry. researchgate.netresearchgate.net Studies on simpler 2-aminobenzamide structures have shown their ability to form stable complexes with transition metals like Cu(II). nih.gov

In the field of Metal-Organic Frameworks (MOFs), organic molecules act as "linkers" that connect metal ions or clusters to form extended porous structures. bohrium.comresearchgate.net While this compound itself lacks the typical carboxylic acid groups needed to act as a primary linker, it can be functionalized to do so. For instance, derivatization of the aniline ring with carboxylates would make it a suitable candidate for MOF synthesis. scinito.aiekb.eg The existing functional groups would then serve as secondary sites for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its selectivity in gas separation or its catalytic activity. rsc.org

| Potential Coordination Site | Metal Ion Type | Potential Application |

| Aniline Nitrogen (N-H) | Transition Metals (e.g., Cu, Pd, Pt) | Homogeneous Catalysis |

| Amide Oxygen (C=O) | Lanthanides, Alkali Metals | Luminescent Materials |

| Pyrrolidine Nitrogen | Lewis Acidic Metals (e.g., Zn, Al) | Sensing and Catalysis |

Potential in the Design of Novel Polymeric Materials and Organic Semiconductors

Aniline and its derivatives are key monomers for producing conducting polymers, with polyaniline (PANI) being the most studied. nih.govrsc.orgscispace.com The electrochemical or chemical polymerization of this compound could yield a novel substituted polyaniline. The polymerization would occur through the aniline nitrogen, creating a polymer backbone with repeating dimethoxyphenylamine units. ias.ac.in

The properties of this new polymer would be significantly influenced by its substituents:

Dimethoxy Groups: These electron-donating groups are known to lower the oxidation potential of the monomer and affect the electronic properties of the resulting polymer, such as its band gap and conductivity. ias.ac.inscite.ai

Pyrrolidine-1-carbonyl Group: This bulky substituent would increase the distance between polymer chains, potentially disrupting π-stacking. This could enhance the polymer's solubility in common organic solvents—a common challenge with unsubstituted PANI—and alter its morphology and processability. ias.ac.innih.gov

These modified properties could make the resulting polymer suitable for applications in organic electronics, such as in sensors, electrochromic devices, or as a hole-transport layer in organic light-emitting diodes (OLEDs). scite.aisemanticscholar.orgresearchgate.net

| Polymer | Key Structural Feature | Expected Properties |

| Polyaniline (PANI) | Unsubstituted | Poor solubility, high conductivity when doped |

| Poly(2,5-dimethoxyaniline) | Methoxy groups | Improved solubility, lower conductivity than PANI ias.ac.in |

| Poly(target compound) | Methoxy groups + Bulky amide substituent | Potentially high solubility, modified electronic properties, distinct morphology |

Role as a Chemical Probe for Fundamental Reaction Studies

A chemical probe is a small molecule used to study biological processes or chemical reactions. The electronic structure of this compound makes it a candidate for development as a fluorescent or colorimetric probe. The aniline moiety, substituted with electron-donating methoxy groups and the somewhat electron-withdrawing amide group, creates a "push-pull" system. Such systems often exhibit interesting photophysical properties, including environment-sensitive fluorescence.

This sensitivity could be exploited to probe various aspects of a chemical reaction:

pH Sensing: The aniline and pyrrolidine nitrogens can be protonated, which would alter the electronic structure and, consequently, the absorption or emission spectra of the molecule. This principle is used in optical pH sensors based on substituted polyanilines. researchgate.net

Metal Ion Detection: The lone pairs on the nitrogen and oxygen atoms can coordinate with metal ions. This binding event can quench or enhance fluorescence, allowing for the detection of specific cations.

Solvent Polarity: The excited state of push-pull molecules is often more polar than the ground state, making their fluorescence emission spectrum sensitive to the polarity of the surrounding solvent. This could be used to monitor changes in the reaction medium during a chemical process.

By monitoring changes in the spectroscopic signature of this compound, researchers could gain insights into reaction mechanisms, kinetics, and the influence of the chemical environment.

| Functional Group | Property to Probe | Detection Method |

| Aniline and Pyrrolidine Nitrogen | pH / Acidity | UV-Vis or Fluorescence Spectroscopy |

| Amide Carbonyl Oxygen | Lewis Acidity / Metal Ion Binding | Spectroscopic Titration |

| Entire Push-Pull System | Solvent Polarity / Microenvironment | Solvatochromic Shift Analysis |

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advancements

Future research would logically commence with the development of a reliable and efficient synthesis for 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline. A plausible synthetic route could involve the amidation of 2-amino-4,5-dimethoxybenzoic acid with pyrrolidine (B122466). Subsequent structural confirmation would be paramount, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography to unequivocally establish its molecular architecture. These foundational studies are critical for ensuring the purity and identity of the compound for all subsequent investigations.

Contributions to Reaction Mechanism Understanding

Once synthesized and characterized, this compound could serve as a valuable substrate for mechanistic studies. The interplay between the electron-donating methoxy (B1213986) groups, the amide linkage, and the aromatic ring could offer insights into various chemical transformations. For instance, studying its behavior in electrophilic aromatic substitution reactions could elucidate the directing effects of the complex substituent. Furthermore, investigations into the rotational barriers around the amide bond and the aniline (B41778) C-N bond through dynamic NMR studies could provide a deeper understanding of its conformational dynamics.

Emerging Avenues in Synthetic Methodology and Derivatization

The structural features of this compound present numerous opportunities for derivatization, opening up new synthetic methodologies. The aniline nitrogen could be a handle for further functionalization, such as diazotization followed by Sandmeyer or Suzuki coupling reactions, to introduce a wide array of substituents. The aromatic ring itself is amenable to further substitution, and the pyrrolidine ring could be modified to introduce chirality or other functional groups. These derivatization strategies could lead to the creation of a library of novel compounds with potentially interesting biological or material properties.

Prospective Research in Advanced Material Applications

The inherent functionalities within this compound suggest potential applications in materials science. The dimethoxyaniline moiety is a common building block in conducting polymers. ias.ac.inresearchgate.net Future research could explore the oxidative polymerization of this compound to create novel polymers with tailored electronic and optical properties. The presence of the pyrrolidine-1-carbonyl group could influence the solubility and processability of the resulting polymer. Additionally, the molecule's structure could be conducive to forming metal complexes, which might exhibit interesting catalytic or photoluminescent properties.

Challenges and Opportunities for Future Research on this compound and Related Compounds

The primary challenge in the study of this compound is its current obscurity. The initial hurdle of establishing a robust synthetic protocol must be overcome. However, this challenge also presents a significant opportunity. As an unexplored molecule, any research conducted will be novel and will contribute new knowledge to the field of organic chemistry. The exploration of its derivatives and their potential applications in medicinal chemistry, materials science, and catalysis represents a fertile ground for discovery. Future work should also focus on computational studies to predict its properties and guide experimental efforts, thereby accelerating the exploration of this enigmatic compound and its relatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. First, introducing the dimethoxy groups via electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄/HNO₃). The pyrrolidine-1-carbonyl moiety is then introduced through a nucleophilic acyl substitution, often using activated carbonyl reagents (e.g., chloroformates or carbodiimide coupling agents). Critical parameters include temperature control (<50°C to prevent demethylation) and stoichiometric excess of pyrrolidine to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrrolidine ring protons at δ ~1.5–3.0 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 293.17 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement protocols are recommended to resolve torsional angles and hydrogen bonding networks .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the carbamate group may hydrolyze. Stability tests via TLC or HPLC every 3–6 months are advised. Use anhydrous solvents (e.g., DMF, DCM) for reactions to minimize decomposition .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective substitution during the synthesis of 4,5-dimethoxy-aniline derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For meta-substitution (e.g., introducing the pyrrolidine-1-carbonyl group at position 2), employ directing groups (e.g., nitro or acetyl) during intermediate steps, followed by reduction or hydrolysis. Computational tools (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Alternatively, transition metal catalysts (e.g., Pd/Cu systems) enable cross-coupling at sterically hindered positions .

Q. In crystallographic studies of this compound, how do refinement protocols in SHELX software improve structural accuracy?

- Methodological Answer : SHELXL employs least-squares refinement against diffraction data, incorporating anisotropic displacement parameters for non-hydrogen atoms. Twin refinement (via TWIN/BASF commands) is critical if crystals exhibit pseudo-merohedral twinning. Hydrogen bonding networks are optimized using restraints (e.g., DFIX for bond lengths). Residual electron density maps (≤0.3 eÅ⁻³) validate model accuracy, particularly for the flexible pyrrolidine ring .

Q. How do structural modifications at the pyrrolidine-1-carbonyl group influence the compound’s electronic properties and intermolecular interactions?

- Methodological Answer : Substituents on the pyrrolidine ring (e.g., fluorination or methyl groups) alter electron density at the carbonyl group, affecting hydrogen-bonding capacity. IR spectroscopy (C=O stretch ~1680–1720 cm⁻¹) and NBO analysis reveal electronic effects. Crystallographic data (e.g., bond lengths and angles) correlate with steric interactions in supramolecular assemblies. For biological studies, modifications can modulate binding affinity to target enzymes or receptors .

Q. What computational approaches are effective in predicting the biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to protein targets (e.g., kinases or GPCRs). MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with the carbonyl group). ADMET predictors (e.g., SwissADME) evaluate bioavailability and metabolic pathways .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for similar aniline derivatives?

- Methodological Answer : Cross-validate experimental protocols (e.g., reagent purity, solvent drying methods). Analyze reaction kinetics via in situ FTIR or NMR to identify rate-limiting steps. Reproduce conditions from conflicting studies while controlling variables (e.g., oxygen/moisture levels). Collaborative inter-laboratory studies and round-robin testing enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products